molecular formula C19H18ClNO5 B1222008 [2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate

[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate

Cat. No. B1222008
M. Wt: 375.8 g/mol
InChI Key: USMFYGVQQHCJMK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-propenoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester is a cinnamate ester.

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • This compound is used as a reagent in the synthesis of various heterocyclic systems. For example, its derivatives have been utilized in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and material science (Selič, Grdadolnik, & Stanovnik, 1997).

Structural Analysis and Characterization

  • Another application lies in structural analysis and characterization of related compounds. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been synthesized and characterized, providing insights into molecular structure and bonding. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Johnson et al., 2006).

Applications in Organic Chemistry

  • In organic chemistry, derivatives of the compound are used as building blocks for synthesizing more complex molecules. For example, methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a related compound, has been synthesized for its potential use in the construction of prostanoids, which are important in pharmaceutical chemistry (Valiullina et al., 2019).

Cholinesterase Inhibitory Activity

  • Some derivatives have been explored for their potential biological activity, such as cholinesterase inhibition. This is particularly relevant in the development of treatments for diseases like Alzheimer's. For instance, certain trimethoxycinnamates, related to the parent compound, have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential therapeutic applications (Kos et al., 2021).

Nonlinear Optical Properties

  • The compound's derivatives are also of interest in the study of nonlinear optical properties. This can be crucial for the development of new materials for optoelectronics. For example, the study of certain vinamidinium salts, which are structurally related, provides valuable information about their nonlinear optical (NLO) properties (Sridhar et al., 2002).

properties

Product Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C19H18ClNO5/c1-24-15-9-14(10-16(11-15)25-2)21-18(22)12-26-19(23)8-7-13-5-3-4-6-17(13)20/h3-11H,12H2,1-2H3,(H,21,22)/b8-7+

InChI Key

USMFYGVQQHCJMK-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)/C=C/C2=CC=CC=C2Cl)OC

SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)C=CC2=CC=CC=C2Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC(=O)C=CC2=CC=CC=C2Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.